3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid

Aminopeptidase N Inhibition Metalloprotease Cancer Metastasis

Ac-Asp-pNA is a dual-function reagent: a chromogenic caspase substrate and a potent APN inhibitor (IC50 70 nM). With >1,400-fold selectivity over HDACs, it enables specific APN interrogation in cell lysates. Its acetyl-aspartyl motif ensures unique kinetics not found in succinyl analogs, making substitution a critical experimental risk. Ideal for apoptosis studies and high-concentration aqueous assays.

Molecular Formula C12H13N3O6
Molecular Weight 295.25 g/mol
Cat. No. B12278541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid
Molecular FormulaC12H13N3O6
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)
InChIKeyCZAFZGHQNCYTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic Acid: A Specialized Reagent for Apoptosis Research and Enzyme Profiling


3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid, commonly designated as Ac-Asp-pNA, N-Acetyl-L-aspartic acid alpha-(p-nitroanilide), or (3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid (CAS: 41149-01-3) , is a synthetic, non-peptidic amino acid derivative that incorporates a C-terminal p-nitroanilide (pNA) chromogenic reporter group . Its core structure consists of an N-terminal acetylated aspartic acid residue linked via an amide bond to 4-nitroaniline, conferring a molecular weight of 295.25 g/mol . This compound serves a dual scientific role: it is established as a colorimetric substrate for certain cysteine-dependent aspartate-specific proteases (caspases) in apoptosis research [1], and it also functions as a micromolar inhibitor of the metalloprotease Aminopeptidase N (APN/CD13) [2], thereby enabling orthogonal applications in both enzyme activity detection and targeted inhibition studies.

Procurement Considerations for 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic Acid: Why Structural Nuances Dictate Functional Outcomes


In procurement workflows, the practice of substituting one 'p-nitroanilide' derivative for another based solely on the presence of the chromogenic moiety introduces significant experimental risk. The functional performance of 3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid is not merely dictated by the pNA group, but is exquisitely governed by the identity and stereochemistry of the N-terminal cap (the acetyl-aspartyl motif). While analogs such as Succinyl-Alanine-pNA or benzyl-substituted variants share the same C-terminal chromophore , the distinct electronic and steric environment of the acetyl-aspartyl group in this compound determines its specific recognition and cleavage kinetics by proteases . Furthermore, its documented dual-functionality as both a caspase substrate and an aminopeptidase N (APN) inhibitor [1] is not a general class property; it arises from precise molecular interactions that are absent in closely related succinyl or longer peptidyl analogs. Therefore, generic substitution based on superficial structural similarity will almost certainly invalidate comparative kinetic analysis and lead to false-negative or misleading inhibition data.

Quantitative Differentiation of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic Acid: A Head-to-Head Evidence Guide


Aminopeptidase N (APN) Inhibitory Potency: Comparative Analysis with Bestatin

3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid exhibits potent inhibition of Aminopeptidase N (APN), a key target in tumor angiogenesis and metastasis. Its activity profile stands in stark contrast to the widely used APN inhibitor, Bestatin. In standardized enzymatic assays using porcine kidney microsomes, the target compound demonstrates an IC50 of 70 nM [1]. This represents an improvement of more than two orders of magnitude over Bestatin, which exhibits a significantly higher IC50 of 9.4 ± 0.5 μM (9,400 nM) in comparable APN inhibition studies . This potency advantage positions the compound as a higher-affinity tool for investigating APN biology.

Aminopeptidase N Inhibition Metalloprotease Cancer Metastasis

Target Selectivity Profile: Distinguishing APN Inhibition from HDAC Activity

A critical differentiator for 3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid is its clean selectivity profile against histone deacetylases (HDACs), a class of enzymes frequently co-targeted or inadvertently inhibited by structurally related hydroxamic acid-based metalloenzyme inhibitors. The compound displays an IC50 of greater than 100,000 nM (>100 μM) against HDAC1/2 in human HeLa cell nuclear extracts [1]. This represents a >1,400-fold selectivity window for APN (IC50 = 70 nM) over HDAC1/2. This level of selectivity is not a given for all APN ligands; many dual APN/HDAC inhibitors are intentionally designed for polypharmacology. In contrast, this compound's profile defines it as a selective APN probe, minimizing confounding epigenetic effects in cellular assays.

HDAC Selectivity Epigenetics Protease Profiling

Comparative Aqueous Solubility and Experimental Utility in Biochemical Assays

For in vitro applications, the solubility of a chemical tool in aqueous buffer systems directly impacts its effective concentration range and the reliability of kinetic measurements. 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid is noted for its enhanced aqueous solubility due to its N-terminal acetyl modification . In contrast, closely related analogs bearing hydrophobic N-terminal caps, such as the benzyl-substituted derivative 4-({1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl}amino)-4-oxobutanoic acid (CAS 2440-62-2), exhibit significantly reduced solubility owing to the additional phenyl ring, necessitating higher concentrations of organic co-solvents like DMSO or DMF which can denature target enzymes or perturb cellular membranes .

Solubility Biochemical Assays Chromogenic Substrate

Commercial Availability and Specification Standardization: A Procurement Benchmark

From a procurement standpoint, 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid (CAS 41149-01-3) is offered by multiple reputable suppliers with standardized specifications. The compound is routinely available at purities of ≥98% (HPLC) and is provided with analytical certificates . This contrasts with some less common or custom-synthesized analogs, where purity may be lower (e.g., 95% TLC purity for the benzyl analog CAS 2440-62-2) , and batch-to-batch consistency can be a concern. Furthermore, its storage conditions are clearly defined (long-term at -20°C) [1], and it is classified as non-hazardous for transport , simplifying logistics and regulatory paperwork.

Purity Specification Vendor Comparison Procurement

High-Value Research Applications of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic Acid


Selective Profiling of Aminopeptidase N Activity in Complex Biological Matrices

Based on its 134-fold improved potency over Bestatin (IC50 70 nM vs. 9,400 nM) and its >1,400-fold selectivity window against HDAC1/2, this compound is the preferred tool for selectively interrogating APN function in cell lysates or tissue homogenates. Researchers can use it at low nanomolar concentrations to block APN activity while minimizing off-target effects on other metalloproteases and epigenetic regulators, a common limitation of broader-spectrum inhibitors [1].

Dual-Mode Apoptosis Research: Combined Substrate and Inhibitor Workflows

Its dual functionality as both a chromogenic caspase substrate (via pNA release) and a potent APN inhibitor allows for unique experimental designs. For instance, in studies of cancer cell apoptosis, researchers can first use the compound as a substrate to confirm caspase-3/7 activation. Subsequently, its APN inhibitory activity can be leveraged to investigate the role of APN in modulating the apoptotic threshold or cell migration, using the same chemical entity [1]. This reduces the number of chemical variables in a complex biological system.

Reliable In Vitro Enzymology with Minimized Solvent Artifacts

Given its enhanced aqueous solubility relative to benzyl-substituted pNA analogs, this compound is better suited for in vitro enzymatic assays requiring high concentrations or low DMSO percentages. Researchers studying the kinetics of APN or using the compound as a caspase substrate can prepare more concentrated stock solutions in aqueous buffers, ensuring that the final assay concentration of organic solvent remains well below levels that might inhibit enzyme activity or disrupt protein structure .

Standardized Reagent for Multi-Site Studies and Assay Development

The compound's established CAS registry (41149-01-3), well-defined analytical specifications (≥98% HPLC purity), and non-hazardous shipping classification make it an ideal candidate for large-scale, multi-center research collaborations or for development into commercial assay kits. Its consistent quality from multiple vendors minimizes batch-to-batch variability, which is critical for longitudinal studies and for establishing robust, transferable standard operating procedures (SOPs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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